The compound is synthesized through various methods, primarily involving the modification of benzoic acid derivatives. It belongs to the category of organic compounds known as carboxylic acids, specifically substituted benzoic acids. The presence of the piperidine ring suggests potential applications in pharmacology, particularly in drug design and synthesis.
The synthesis of 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid can be achieved through several methods. A common approach involves the following steps:
The reaction conditions typically involve heating under reflux in solvents like dichloromethane or toluene, often in the presence of bases such as potassium carbonate to facilitate the reaction .
The molecular structure of 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid can be described as follows:
Crystallographic studies indicate that the compound exhibits typical bond lengths and angles consistent with aromatic compounds and carboxylic acids, including hydrogen bonding interactions that stabilize the structure .
4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound's properties and enhancing its biological activity .
The mechanism of action for 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid is not fully elucidated but is hypothesized based on its structural features:
Further research is necessary to clarify its precise mechanism and therapeutic potential.
4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid has potential applications in several scientific fields:
Research continues into optimizing its structure for enhanced efficacy and reduced side effects in therapeutic applications .
4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid (CAS: 4984-22-9; 832739-97-6) represents a structurally optimized benzamide derivative with emerging significance in neuropharmacological research. This compound, molecular formula C₁₄H₁₉NO₃ and molecular weight 249.31 g/mol, features a benzoic acid core substituted with a methoxy group at the para-position and a piperidinylmethyl moiety at the meta-position . Its structural architecture positions it within a class of small molecules investigated for precise modulation of cholinergic signaling pathways. The piperidine ring provides essential basicity for molecular interactions with biological targets, while the carboxylic acid group offers potential for salt formation and solubility modification. The methoxy group contributes to electronic effects and potential metabolic stability, distinguishing it from simpler benzamide derivatives. This compound has garnered research attention due to its potential to overcome historical limitations of cholinergic agents, particularly in targeting high-affinity choline uptake (HACU) mechanisms implicated in cognitive function and neurological disorders.
Benzamide derivatives have constituted a pharmacologically significant scaffold in neurotherapeutic development for decades, primarily due to their ability to interact with cholinergic system components. The cholinergic system, fundamental to cognitive processes and neuromuscular signaling, employs acetylcholine (ACh) as its primary neurotransmitter. Benzamides initially gained prominence through acetylcholinesterase inhibitors (AChEIs) like physostigmine (a carbamate-type benzamide derivative), which indirectly enhance cholinergic signaling by preventing ACh degradation . Research revealed that physostigmine inhibits AChE through carbamylation of the catalytic serine, forming a transient complex that slowly hydrolyzes, temporarily increasing synaptic ACh levels .
The structural evolution toward 4-methoxy-3-(piperidin-1-ylmethyl)benzoic acid reflects a strategic shift from enzymatic inhibition toward transporter modulation. Unlike early benzamides targeting AChE, this compound’s design incorporates a piperidinylmethyl spacer—a feature observed in compounds targeting the presynaptic choline transporter (CHT, SLC5A7). CHT mediates the rate-limiting step in ACh synthesis by transporting extracellular choline into neurons. The piperidine moiety, a common pharmacophore in neuroactive compounds, likely facilitates interactions with CHT’s substrate recognition sites, while the benzoic acid group may engage in polar interactions with transporter domains. This represents a significant conceptual advancement: rather than broadly amplifying cholinergic signaling via AChE inhibition, newer benzamides aim to precisely regulate ACh synthesis capacity through CHT modulation [1] [4].
The structural features of 4-methoxy-3-(piperidin-1-ylmethyl)benzoic acid—particularly its balanced hydrophilicity-lipophilicity profile (predicted logP ~2.0), molecular weight (<350 Da), and presence of hydrogen bond acceptors/donors—render it highly suitable for inclusion in diverse HTS libraries targeting neurological proteins . Its commercial availability (e.g., EVT-2878054 from Evitachem) further facilitates accessibility for screening initiatives . In HTS paradigms, this compound serves as either:
Table 1: Structurally Related Benzoic Acid Derivatives Used in Neurological HTS Campaigns
Compound Name | CAS Number | Molecular Formula | Key Structural Variation | Potential Screening Role |
---|---|---|---|---|
4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid | 4984-22-9; 832739-97-6 | C₁₄H₁₉NO₃ | Reference scaffold | CHT inhibition, Cholinergic modulation |
3-Methoxy-4-(piperidin-1-ylmethyl)benzoic acid | N/A | C₁₄H₁₉NO₃ | Regioisomer (methoxy/piperidinyl swap) | SAR exploration for selectivity |
4-[(3-Methylpiperidin-1-yl)methoxy]benzoic acid | N/A | C₁₄H₁₉NO₃ | Ether linker instead of methylene; 3-Me-piperidine | Conformational flexibility, steric effects |
4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid | 112756740 | C₁₄H₁₉NO₄ | 1-Me-piperidine connected via O-linker; extra O | Hydrogen bonding, polarity modulation |
Methyl 3-(piperidin-1-ylmethyl)benzoate | 73278-90-7 | C₁₄H₁₉NO₂ | Methyl ester | Prodrug potential, permeability screening |
4-[1-(2-Methoxyethyl)piperidin-3-yl]benzoic acid | 84195723 | C₁₅H₂₁NO₃ | Piperidine directly attached; 2-MeO-ethyl on N | Exploration of N-substitution effects |
A limitation noted in screening data sheets is the frequent lack of readily available aqueous solubility data for this specific compound . This gap necessitates experimental determination during assay development, as solubility significantly impacts HTS outcomes (e.g., preventing false negatives from precipitation). Nevertheless, its inclusion in vendor catalogs specifically categorized under "screening compounds" underscores its established role in probing neurological targets .
Hemicholinium-3 (HC-3) has been the prototypical high-affinity competitive inhibitor of the sodium-dependent high-affinity choline transporter (CHT, SLC5A7) for decades. While invaluable as a research tool, HC-3 suffers from significant pharmacological drawbacks that limit its therapeutic potential and utility in prolonged in vivo studies:
4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid and its close analogs represent a concerted effort to overcome these limitations through rational medicinal chemistry [1] [4]. Key advantages offered by this benzamide scaffold include:
Table 2: Comparative Analysis of HC-3 vs. 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic Acid Scaffold
Property | Hemicholinium-3 (HC-3) | 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic Acid Scaffold | Advantage of Benzoic Acid Derivative |
---|---|---|---|
Chemical Structure | Complex bis-cationic heterocycle | Simpler mono-acidic structure with basic piperidine | Easier synthesis, modification, purification |
Aqueous Solubility | Poor | Moderate (Acid); Can be significantly enhanced via salt formation (e.g., Na⁺, K⁺) | Improved formulation, bioavailability |
Pharmacokinetics (PK) | Rapid clearance, short half-life | Scaffold amenable to PK optimization (e.g., ester prodrugs: Methyl ester CAS 73278-90-7 [9]) | Potential for sustained exposure, better in vivo utility |
Target Specificity (CHT vs. AChE) | CHT inhibition at low nM; Weak AChE inhibition at µM | Demonstrated potent CHT inhibition; Scaffold shows lower propensity for AChE inhibition [1] [4] | Reduced off-target effects, cleaner pharmacology |
Suitability for SAR Exploration | Low (complex, rigid structure) | High (multiple points for diversification: acid, piperidine, linker, aryl) | Accelerates discovery of optimized CHT inhibitors |
The structural motif of a piperidinylmethyl group attached meta to the carboxylic acid on a benzene ring, particularly with a para-methoxy substituent (as in 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid), has emerged as a privileged structure within medicinal chemistry efforts targeting CHT [1] [4]. This scaffold provides a versatile platform for generating inhibitors with potentially superior drug-like properties and specificity profiles compared to the historical tool compound HC-3, thereby enabling more reliable investigation of CHT function and its therapeutic modulation in conditions characterized by cholinergic hypofunction.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7